Quisqualic Acid

Description

This compound is an agonist at two subsets of excitatory amino acid receptors, ionotropic receptors that directly control membrane channels and metabotropic receptors that indirectly mediate calcium mobilization from intracellular stores. The compound is obtained from the seeds and fruit of Quisqualis chinensis.

This compound has been reported in Apis cerana with data available.

An agonist at two subsets of excitatory amino acid receptors, ionotropic receptors that directly control membrane channels and metabotropic receptors that indirectly mediate calcium mobilization from intracellular stores. The compound is obtained from the seeds and fruit of Quisqualis chinensis.

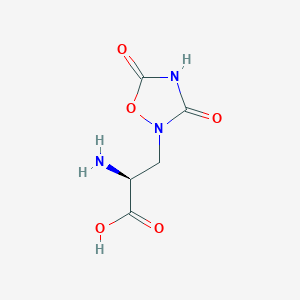

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O5/c6-2(3(9)10)1-8-4(11)7-5(12)13-8/h2H,1,6H2,(H,9,10)(H,7,11,12)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNFTDCKZKHJSW-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N1C(=O)NC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N1C(=O)NC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20896927 | |

| Record name | Quisqualic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52809-07-1 | |

| Record name | Quisqualic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52809-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quisqualic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052809071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quisqualic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quisqualic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUISQUALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OC22C1B99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Quisqualic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

Quisqualic acid, a potent excitatory amino acid analogue derived from the seeds of Quisqualis species, serves as a powerful pharmacological tool in neuroscience research.[1] Its multifaceted mechanism of action, characterized by the activation of both ionotropic and metabotropic glutamate receptors, allows for the intricate modulation of synaptic transmission and neuronal excitability. This guide provides a comprehensive overview of the molecular interactions and downstream signaling cascades initiated by this compound, with a focus on its differential effects on distinct glutamate receptor subtypes. Detailed experimental methodologies and quantitative binding data are presented to facilitate the design and interpretation of studies employing this pivotal research compound.

Introduction

This compound is a structural analogue of the principal excitatory neurotransmitter, glutamate.[2] Its rigid conformational structure, featuring a 1,2,4-oxadiazolidine-3,5-dione ring, confers high affinity and potent agonist activity at specific glutamate receptors.[1] This potent activity also leads to excitotoxicity, a phenomenon utilized in experimental models to selectively lesion neurons and study neurodegenerative processes.[1][3][4] This guide delineates the dualistic nature of this compound's mechanism of action, targeting both rapid, direct ion channel gating and slower, modulatory G-protein coupled receptor pathways.

Dual Mechanism of Action

This compound's primary mechanism of action involves the direct binding and activation of two major classes of glutamate receptors: ionotropic and metabotropic receptors.[5] This dual agonism is a distinguishing feature that underlies its complex physiological and excitotoxic effects.

Ionotropic Glutamate Receptors (iGluRs)

Ionotropic receptors are ligand-gated ion channels that mediate fast excitatory neurotransmission.[6][7] this compound is a potent agonist at two subtypes of iGluRs:

-

AMPA Receptors (AMPARs): this compound is one of the most potent known agonists for AMPA receptors.[1] The binding of this compound to the ligand-binding domain of the AMPAR subunit induces a conformational change that opens the integral ion channel.[8] This allows for the rapid influx of sodium (Na+) ions and, depending on the subunit composition (specifically the absence of the GluA2 subunit), calcium (Ca2+) ions.[1][9] The resulting depolarization of the postsynaptic membrane generates an excitatory postsynaptic potential (EPSP).[1]

-

Kainate Receptors (KARs): this compound also acts as an agonist at kainate receptors, another class of ionotropic glutamate receptors.[1] Similar to AMPARs, activation of KARs by this compound leads to the opening of a non-selective cation channel, contributing to neuronal depolarization.[9]

The activation of both AMPA and kainate receptors by this compound leads to a significant influx of cations, triggering downstream signaling cascades involving calcium-dependent kinases and transcription factors.[1] Over-activation of these receptors is a key mechanism of this compound-induced excitotoxicity.[1]

Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades.[1][6][7] this compound is a potent agonist of Group I mGluRs, which includes mGluR1 and mGluR5.[1][3]

Activation of Group I mGluRs by this compound initiates the following signaling pathway:

-

G-protein Activation: Binding of this compound to the extracellular domain of the mGluR activates the associated heterotrimeric G-protein, specifically Gαq/11.

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the enzyme phospholipase C (PLC).[1]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[10]

-

DAG activates protein kinase C (PKC), which in turn phosphorylates various target proteins, modulating their activity.

-

This signaling cascade results in a slower but more prolonged neuronal response compared to the rapid effects of iGluR activation.[7]

Quantitative Data

The affinity and efficacy of this compound at various glutamate receptors have been quantified in numerous studies. The following tables summarize key binding and functional data.

Table 1: Binding Affinities (Ki) of this compound at Glutamate Receptors

| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |

| mGluR1 | Rat brain membranes | [3H]Glutamate | 10 | [2] |

| mGluR (high affinity) | Rat brain autoradiography | [3H]Glutamate | 17 | [11] |

| mGluR (low affinity) | Rat brain autoradiography | [3H]Glutamate | 62,000 | [11] |

| mGluR4 | Recombinant | Not Specified | 112,000 | [2][12] |

| mGluR5 | Human recombinant | Not Specified | 10,000 | [5] |

| mGluR6 | Not Specified | Not Specified | 1,000,000 | [13] |

Table 2: Functional Potencies (EC50/IC50) of this compound

| Receptor/Response | Preparation | Assay | Value (µM) | Reference |

| mGluR1 | Recombinant | Not Specified | 0.045 (EC50) | [2] |

| mGluR2 | Recombinant | Not Specified | 108 (IC50) | [2] |

| mGluR4 | Recombinant | Not Specified | 593 (IC50) | [2] |

| mGluR5 | CHO cells | PI Hydrolysis | 0.63 (EC50) | [2] |

| D-[3H]aspartate release | Cerebellar granule cells | Aspartate Release Assay | 20 (EC50) | [14] |

| Depolarization | Rat cerebral cortex slices | Electrophysiology | ~24 (log EC50 = -4.62) | [15] |

| PI Hydrolysis (antagonism by (+)-MCPG) | Neonatal rat hippocampus | PI Hydrolysis Assay | 370 (IC50) | [16] |

Experimental Protocols

The characterization of this compound's mechanism of action has been facilitated by a variety of experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand for a receptor.[17][18]

-

Objective: To quantify the binding affinity (Ki) of this compound for specific glutamate receptor subtypes.

-

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat hippocampus or cortex) is homogenized in a buffered solution and centrifuged to isolate the membrane fraction containing the receptors.[19]

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]glutamate) that is known to bind to the receptor of interest.[11][20]

-

Competition: A range of concentrations of unlabeled this compound is added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Separation: The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the activation of Gq-coupled receptors, such as Group I mGluRs.

-

Objective: To determine the potency (EC50) of this compound in stimulating the phosphoinositide signaling pathway.

-

Methodology:

-

Cell Culture/Tissue Slices: Cells expressing the mGluR of interest (e.g., CHO cells) or brain tissue slices (e.g., neonatal rat hippocampus) are used.[2][16]

-

Radiolabeling: The cells or slices are pre-incubated with a radioactive precursor, typically [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

-

Stimulation: The cells or slices are then stimulated with various concentrations of this compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.

-

Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells or tissue.

-

Separation: The different inositol phosphate species are separated using anion-exchange chromatography.

-

Quantification: The amount of radioactivity in the inositol phosphate fractions is measured by scintillation counting.

-

Data Analysis: The data are used to generate a dose-response curve, from which the EC50 value is determined.

-

Calcium Imaging

Calcium imaging allows for the real-time visualization of changes in intracellular calcium concentration, a key downstream event of both iGluR and mGluR activation.[21][22][23][24]

-

Objective: To measure the increase in intracellular calcium concentration in response to this compound application.

-

Methodology:

-

Cell Loading: Cultured neurons or astrocytes are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 or a genetically encoded calcium indicator (e.g., GCaMP).[10]

-

Microscopy: The cells are placed on the stage of a fluorescence microscope equipped with a sensitive camera.

-

Stimulation: A baseline fluorescence is recorded before this compound is applied to the cells.

-

Image Acquisition: Changes in fluorescence intensity, which correlate with changes in intracellular calcium levels, are recorded over time.

-

Data Analysis: The fluorescence data are analyzed to determine the magnitude and kinetics of the calcium response to this compound.

-

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways of this compound

Caption: Signaling pathways activated by this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Experimental Workflow for Calcium Imaging

Caption: Workflow for a calcium imaging experiment.

Conclusion

This compound's robust and dualistic mechanism of action, engaging both rapid ionotropic and modulatory metabotropic glutamate receptors, establishes it as an indispensable tool in neuroscience. Its ability to potently activate AMPA, kainate, and Group I metabotropic receptors allows for the detailed investigation of excitatory neurotransmission and its dysregulation in pathological states. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of glutamate signaling in the central nervous system. The excitotoxic properties of this compound also make it a valuable agent for creating animal models of neurodegenerative diseases, further highlighting its significance in drug development and discovery.[1][3][4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Quisqualic acid | mGluR agonist | Hello Bio [hellobio.com]

- 4. This compound | Glutamate Receptor Agonist [stressmarq.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Comparing Ionotropic and Metabotropic Receptors – Developing Expertise in Neuroscience [uen.pressbooks.pub]

- 7. Neurotransmitter Identification and Action: Ionotropic Receptors versus Metabotropic Receptors – Introduction to Neuroscience [openbooks.lib.msu.edu]

- 8. AMPA receptor - Wikipedia [en.wikipedia.org]

- 9. This compound - Wikiwand [wikiwand.com]

- 10. Fluorescence measurement of changes in intracellular calcium induced by excitatory amino acids in cultured cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quisqualate resolves two distinct metabotropic [3H]glutamate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabotropic glutamate receptor 4 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 13. Metabotropic glutamate receptor 6 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 14. Modulation of non-N-methyl-D-aspartate receptors in cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The pharmacology of quisqualate and AMPA in the cerebral cortex of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of this compound analogs on metabotropic glutamate receptors coupled to phosphoinositide hydrolysis in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. revvity.com [revvity.com]

- 18. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Selective association of N-methyl aspartate and quisqualate types of L-glutamate receptor with brain postsynaptic densities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Selective metabotropic receptor agonists distinguish non-ionotropic glutamate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. Calcium Imaging Analysis of Cellular Responses to Hypercapnia and Hypoxia in the NTS of Newborn Rat Brainstem Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. m.youtube.com [m.youtube.com]

The Discovery and Natural Occurrence of Quisqualic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quisqualic acid, a potent excitatory amino acid, has been a pivotal tool in neuroscience research for decades. Its activity as a selective agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and group I metabotropic glutamate (mGlu) receptors has enabled detailed investigation into glutamatergic neurotransmission, excitotoxicity, and synaptic plasticity. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and quantitative data on its concentration. Furthermore, it details experimental protocols for its extraction and isolation and illustrates its key signaling pathways, providing a comprehensive resource for researchers in pharmacology and drug development.

Discovery and Historical Context

The discovery of this compound as a potent neuroexcitant is credited to the foundational work of Shinozaki and Shibuya in 1974. Their research demonstrated the powerful excitatory effects of a substance isolated from the seeds of Quisqualis indica on the crayfish neuromuscular junction[1]. This initial finding highlighted its potential as a valuable pharmacological tool. Following this, in 1975, Takemoto and his colleagues elucidated the chemical structure of this compound and reported its synthesis[2][3]. These seminal studies opened the door for the widespread use of this compound in neuroscience to probe the function of excitatory amino acid receptors.

Natural Sources of this compound

This compound is a naturally occurring amino acid found in a limited number of plant species. The primary and most well-documented sources are the seeds of the Rangoon creeper, Combretum indicum (formerly Quisqualis indica), and the flower petals of the zonal geranium, Pelargonium x hortorum.

Combretum indicum (Rangoon Creeper)

The seeds of Combretum indicum have been traditionally used in some cultures as an anthelmintic agent. The neuroactive properties of the seeds are attributed to the presence of this compound. While the exact concentration can vary, a standardized seed extract has been developed containing 1% this compound by weight.

Pelargonium x hortorum (Zonal Geranium)

A surprising discovery revealed the presence of this compound in the flower petals of the popular ornamental plant, the zonal geranium (Pelargonium x hortorum)[4][5]. Research has shown that the concentration of this compound in the petals is sufficient to cause rapid paralysis in Japanese beetles that consume them, highlighting a potential natural defense mechanism for the plant[4][5][6].

Quantitative Data on this compound Content

The concentration of this compound in its natural sources is a critical parameter for extraction and potential therapeutic applications. The following table summarizes the available quantitative data.

| Natural Source | Plant Part | Concentration of this compound | Reference |

| Combretum indicum (syn. Quisqualis indica) | Seeds | Standardized to 1% in a commercial extract | N/A |

| Pelargonium x hortorum cv. Nittany Lion Red | Flower Petals | 1.25 ± 0.02 mg/g of lyophilized tissue | [4] |

Experimental Protocols

Extraction and Isolation of this compound from Pelargonium x hortorum Flower Petals

This protocol is adapted from the activity-guided fractionation that led to the identification of this compound in zonal geranium petals[4][5].

1. Material Preparation:

- Collect fresh flower petals of Pelargonium x hortorum.

- Lyophilize the petals to remove water content.

- Grind the lyophilized petals into a fine powder.

2. Extraction:

- Extract the ground petal powder with distilled, deionized water in the dark at 4°C for 1 hour. A solid-to-solvent ratio of 1g of powder to 20 mL of water is recommended.

- Perform a second extraction of the plant material under the same conditions to ensure complete extraction.

- Pool the crude extracts from both extractions.

3. Filtration and Concentration:

- Filter the pooled extract to remove solid plant debris.

- Lyophilize the filtered extract to yield a concentrated powder.

4. Chromatographic Separation:

- Reconstitute the lyophilized powder in water.

- Subject the reconstituted extract to high-performance liquid chromatography (HPLC) for purification. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is effective for separating polar compounds like this compound.

- Monitor the elution at 210 nm.

- Collect the fractions corresponding to the retention time of a pure this compound standard.

5. Identification and Quantification:

- Confirm the identity of the isolated compound as L-quisqualic acid using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

- Quantify the concentration of L-quisqualic acid using a standard curve generated from serial dilutions of a certified L-quisqualic acid standard on an HPLC system.

General Protocol for Extraction from Combretum indicum Seeds

The following is a general method for the extraction of amino acids from plant material, based on a procedure for analyzing Quisqualis fructus (the fruit and seeds) as described in the Chinese Pharmacopoeia[7][8].

1. Material Preparation:

- Grind the dried seeds of Combretum indicum into a fine powder (passing through an 80-mesh sieve).

2. Ultrasonic Extraction:

- Accurately weigh 0.5 g of the seed powder.

- Add 5 mL of 80% methanol to the powder.

- Perform ultrasonic extraction for 30 minutes at a frequency of 40 kHz and a power of 250 W.

3. Centrifugation and Filtration:

- Centrifuge the resulting mixture at 10,000 rpm for 5 minutes.

- Filter the supernatant through a 0.22-µm microporous membrane.

4. Analysis:

- The resulting solution can be used for analysis by HPLC, often requiring pre-column derivatization for the detection of amino acids.

Signaling Pathways of this compound

This compound exerts its effects by acting as a potent agonist at two major classes of glutamate receptors: ionotropic glutamate receptors (AMPA and kainate receptors) and group I metabotropic glutamate receptors (mGluR1 and mGluR5).

Activation of AMPA/Kainate Receptors

Binding of this compound to AMPA and kainate receptors, which are ligand-gated ion channels, leads to a rapid influx of cations, primarily Na+ and to a lesser extent Ca2+. This influx causes depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP).

Activation of Group I Metabotropic Glutamate Receptors

This compound is also a potent agonist of group I mGluRs (mGluR1 and mGluR5). These are G-protein coupled receptors that, upon activation, initiate a second messenger cascade involving phospholipase C.

Conclusion

This compound remains a cornerstone in the study of excitatory neurotransmission. Its well-defined origins in Combretum indicum and Pelargonium x hortorum provide accessible natural sources for its isolation. The detailed experimental protocols and an understanding of its signaling pathways at both ionotropic and metabotropic glutamate receptors, as outlined in this guide, offer researchers the necessary tools and knowledge to effectively utilize this compound in their investigations. Further research to quantify the variability of this compound in Combretum indicum seeds from different geographical locations could provide valuable insights for standardization and future applications.

References

- 1. A new potent excitant, this compound: effects on crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Studies on the constituents of Quisqualis Fructus. II. Structure of this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Studies on the constituents of Quisqualis fructus. III. synthesis of this compound and the related compounds (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rare excitatory amino acid from flowers of zonal geranium responsible for paralyzing the Japanese beetle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. ars.usda.gov [ars.usda.gov]

- 7. Frontiers | Chemical constituent characterization and determination of Quisqualis fructus based on UPLC-Q-TOF-MS and HPLC combined with fingerprint and chemometric analysis [frontiersin.org]

- 8. Chemical constituent characterization and determination of Quisqualis fructus based on UPLC-Q-TOF-MS and HPLC combined with fingerprint and chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

Quisqualic Acid structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quisqualic acid, a potent excitatory amino acid analogue originally isolated from the seeds of Quisqualis indica, serves as a powerful pharmacological tool in neuroscience research.[1] Its ability to act as a potent agonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and group I metabotropic glutamate (mGlu) receptors makes it a molecule of significant interest for studying excitatory neurotransmission and excitotoxicity.[1][2] This document provides an in-depth overview of the structure, chemical properties, and key experimental methodologies related to this compound, intended to support researchers in its application.

Chemical Structure and Properties

This compound is an L-alpha-amino acid derivative containing a 1,2,4-oxadiazolidine-3,5-dione heterocyclic ring system.[1] This structure confers its potent activity at various glutamate receptor subtypes.

Structure:

-

IUPAC Name: (2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid[1]

-

Chemical Formula: C₅H₇N₃O₅[1]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 189.13 g/mol | [1] |

| Melting Point | 187-188 °C (decomposes) | [1] |

| Solubility | Soluble in 1eq. NaOH (to 100 mM) and water (to 10 mM). | |

| pKa (Strongest Acidic) | ~1.46 | |

| pKa (Strongest Basic) | ~8.55 | |

| Appearance | White to off-white solid |

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and biological evaluation of this compound are crucial for its effective use in research.

Synthesis and Purification

While this compound can be isolated from natural sources, synthetic routes provide a more controlled and scalable supply. One reported method involves the N-alkylation of a protected 1,2,4-oxadiazolidine-3,5-dione precursor.[3][4]

Protocol: Synthesis of a this compound Analogue (Illustrative)

This protocol describes the synthesis of a higher homologue of this compound, illustrating the general principles that can be adapted.[3][4]

-

N-Alkylation: To a solution of 4-phenyl-1,2,4-oxadiazolidine-3,5-dione in dry acetone, add potassium carbonate as a base. To this mixture, add alkyl 2-(tert-butoxycarbonyl)-4-iodobutanoate. The reaction is stirred at room temperature and monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, the solvent is evaporated, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated.

-

Deprotection: The N-Boc protecting group is removed by treatment with trifluoroacetic acid in dichloromethane.[4]

-

Purification: The crude product is purified by column chromatography on silica gel.[4]

Purification of this compound by HPLC

High-performance liquid chromatography (HPLC) is a common method for the purification of this compound and its analogues.[5][6]

-

Column: A reverse-phase C18 column is typically used.[7]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol:acetonitrile:tetrahydrofuran mixture) is employed.[7]

-

Detection: UV detection is suitable for monitoring the elution of the compound.

It is important to note that commercial preparations of this compound can contain glutamate- and aspartate-like contaminants, which should be assessed by analytical methods like HPLC.[7]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of synthesized this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the alpha-amino acid protons and the methylene protons adjacent to the oxadiazolidine ring.[4]

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the heterocyclic ring, the carboxylic acid carbon, and the aliphatic carbons.[8][9][10][11]

A detailed 2D NMR analysis, such as HSQC, can provide unambiguous assignment of all proton and carbon signals.[9]

Biological Activity Assays

Radioligand Binding Assay for AMPA Receptors

This protocol describes a method to assess the binding of this compound to AMPA receptors using a radiolabeled ligand, such as [³H]-AMPA.[12][13][14][15]

-

Membrane Preparation: Prepare synaptic membranes from a suitable brain region (e.g., rat telencephalon).[15]

-

Incubation: Incubate the membranes with [³H]-AMPA in a suitable buffer, with and without increasing concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Analysis: Determine the IC₅₀ value of this compound, which represents the concentration required to inhibit 50% of the specific binding of [³H]-AMPA.

Phosphoinositide Hydrolysis Assay for Group I mGlu Receptors

Activation of group I mGluRs by this compound leads to the hydrolysis of phosphoinositides. This can be measured by monitoring the accumulation of inositol phosphates.

-

Cell Culture and Labeling: Culture primary neurons or a suitable cell line expressing group I mGluRs. Label the cells by incubating with myo-[³H]inositol.

-

Stimulation: Wash the cells and stimulate with this compound in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction: Stop the reaction and extract the inositol phosphates using a suitable solvent system.

-

Separation: Separate the inositol phosphates from other components using anion-exchange chromatography.

-

Detection and Analysis: Quantify the radioactivity in the inositol phosphate fractions and determine the EC₅₀ value for this compound-induced stimulation.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents induced by the activation of ionotropic receptors by this compound in neurons.[16][17][18][19][20]

-

Slice Preparation or Cell Culture: Prepare acute brain slices or use cultured neurons.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. The recording chamber is perfused with an artificial cerebrospinal fluid (aCSF).

-

Pipette Solution: The patch pipette is filled with an internal solution containing ions that mimic the intracellular environment.

-

Recording: Obtain a whole-cell recording from a neuron. Apply this compound to the bath and record the induced inward current at a holding potential of -70 mV.[21]

-

Analysis: Analyze the amplitude, kinetics, and current-voltage relationship of the this compound-induced currents.

Signaling Pathways

This compound exerts its effects by activating distinct signaling pathways through AMPA/kainate receptors and group I mGlu receptors.

AMPA/Kainate Receptor Signaling

Activation of these ionotropic receptors leads to a rapid influx of Na⁺ and Ca²⁺ ions, causing membrane depolarization.[1]

Caption: AMPA/Kainate Receptor Signaling Pathway.

Group I mGlu Receptor Signaling

Activation of these G-protein coupled receptors initiates a second messenger cascade involving phospholipase C.[1][22]

Caption: Group I mGlu Receptor Signaling Pathway.

Conclusion

This compound remains an indispensable tool for the investigation of excitatory amino acid receptors and their role in synaptic transmission and plasticity. A thorough understanding of its chemical properties, combined with robust experimental protocols, is essential for its effective application in neuroscience research and drug development. The detailed information and methodologies provided in this guide aim to facilitate further exploration of the complex roles of glutamate receptors in the central nervous system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The role of kainic acid/AMPA and metabotropic glutamate receptors in the regulation of opioid mRNA expression and the onset of pain-related behavior following excitotoxic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eajournals.org [eajournals.org]

- 4. eajournals.org [eajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Purification of erucic acid by preparative high-performance liquid chromatography and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. The binding of [3H]AMPA, a structural analogue of glutamic acid, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [3H]AMPA binding to glutamate receptor subpopulations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. AMPA receptor development in rat telencephalon: [3H]AMPA binding and western blot studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Whole Cell Patch Clamp Protocol [protocols.io]

- 17. docs.axolbio.com [docs.axolbio.com]

- 18. re-place.be [re-place.be]

- 19. protocols.io [protocols.io]

- 20. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quisqualate induces an inward current via mGluR activation in neocortical pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Quisqualic Acid Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding profile of quisqualic acid, a potent excitatory amino acid agonist. The document details its interactions with ionotropic and metabotropic glutamate receptors, presenting quantitative binding data, experimental methodologies, and associated signaling pathways.

Introduction to this compound

This compound is a conformationally constrained analog of the neurotransmitter glutamate.[1] It is a potent agonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and group I metabotropic glutamate receptors (mGluRs).[1][2] Due to its potent and broad activity, this compound is a valuable pharmacological tool for studying the physiology and pathophysiology of the glutamatergic system. However, its lack of selectivity for a single receptor subtype necessitates a thorough understanding of its binding profile for accurate interpretation of experimental results.[1] This guide aims to provide a detailed summary of this profile for researchers in neuroscience and drug development.

Receptor Binding Profile of this compound

This compound exhibits a complex binding profile, acting as a potent agonist at multiple glutamate receptor families. Its activity is most prominent at AMPA receptors, where it is one of the most potent known agonists, as well as at group I mGluRs (mGlu1 and mGlu5).[1][2] It also demonstrates significant activity at kainate receptors.

Quantitative Binding Data

The following tables summarize the available quantitative data for the binding of this compound to its primary receptor targets. These values have been compiled from various radioligand binding and functional assays.

Table 1: Binding Affinities of this compound at Metabotropic Glutamate Receptors

| Receptor Subtype | Ligand | Assay Type | Preparation | Ki (nM) | IC50 (µM) | Kd (µM) | Reference |

| mGluR1a (human) | [3H]L-Quisqualic Acid | Radioligand Binding | Recombinant (Sf9 cells) | 0.091 | [3] | ||

| mGluR1a (human) | L-Quisqualic Acid | Competition Binding | Recombinant (Sf9 cells) | 0.056 | [3] | ||

| Metabotropic Receptors | [3H]Glutamate | Competition Binding | Rat Brain | 17 (high affinity) | [4] | ||

| Metabotropic Receptors | [3H]Glutamate | Competition Binding | Rat Brain | 62 (low affinity) | [4] |

Table 2: Functional Potency of this compound at Metabotropic Glutamate Receptors

| Receptor Subtype | Assay Type | Preparation | EC50 (µM) | Reference |

| mGluRs | Phosphoinositide Hydrolysis | Neonatal Rat Hippocampus | Potent Agonist | [4] |

Table 3: Binding Affinities and Functional Data for this compound at Ionotropic Glutamate Receptors

| Receptor Subtype | Ligand | Assay Type | Preparation | Ki / IC50 / EC50 | Reference |

| AMPA Receptor | Functional Assay | Embryonic Chick Motoneurons | EC50 = 40 µM | [5] | |

| Kainate Receptor (GluK5) | [3H]-kainate | Competition Binding | Recombinant (Sf9 cells) | Similar affinity to GluK1 | [6] |

| Kainate Receptor (GluK3) | [3H]-kainate | Competition Binding | Recombinant (Sf9 cells) | 40-fold lower affinity than at GluK5 | [6] |

| Kainate Receptors | D-[3H]aspartate release | Cultured Cerebellar Granule Cells | IC50 = 5 µM (inhibition of kainate-induced cGMP) | [7] |

Signaling Pathways Activated by this compound

The activation of different receptor subtypes by this compound initiates distinct intracellular signaling cascades.

Ionotropic Receptor Signaling (AMPA and Kainate Receptors)

Activation of AMPA and kainate receptors, which are ligand-gated ion channels, leads to a rapid influx of cations, primarily Na+ and to a lesser extent Ca2+.[1] This influx causes depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP).

Metabotropic Receptor Signaling (Group I mGluRs)

This compound is a potent agonist of group I mGluRs (mGlu1 and mGlu5), which are G-protein coupled receptors.[1] Their activation initiates a signaling cascade through Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular Ca2+ from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's binding and functional properties.

Radioligand Binding Assay ([3H]L-Quisqualic Acid)

This protocol describes a competitive binding assay to determine the affinity of test compounds for glutamate receptors using [3H]L-quisqualic acid as the radioligand.

Materials:

-

[3H]L-Quisqualic Acid

-

Receptor preparation (e.g., membrane fractions from cells expressing the target receptor or brain tissue homogenates)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compounds

-

Non-specific binding control (e.g., high concentration of unlabeled glutamate)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Scintillation counter

-

Filtration manifold

Procedure:

-

Reaction Setup: In a 96-well plate, combine the receptor preparation, assay buffer, and either the test compound at various concentrations, buffer for total binding, or the non-specific binding control.

-

Radioligand Addition: Add [3H]L-quisqualic acid to each well to initiate the binding reaction. The final concentration should be close to its Kd value.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination of Reaction: Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Phosphoinositide Hydrolysis Assay

This functional assay measures the activation of Gq-coupled receptors, such as group I mGluRs, by quantifying the accumulation of inositol phosphates (IPs).

Materials:

-

Cell line expressing the target group I mGluR subtype

-

[3H]myo-inositol

-

Agonist (e.g., this compound)

-

LiCl

-

Dowex anion-exchange resin

-

Scintillation fluid and counter

Procedure:

-

Cell Labeling: Incubate the cells with [3H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Agonist Stimulation: Pre-incubate the labeled cells with LiCl (which inhibits inositol monophosphatase, leading to the accumulation of IPs) and then stimulate with this compound at various concentrations.

-

Extraction of IPs: Terminate the stimulation and lyse the cells. Extract the soluble inositol phosphates.

-

Chromatographic Separation: Separate the [3H]IPs from free [3H]myo-inositol using anion-exchange chromatography (e.g., Dowex columns).

-

Quantification: Elute the [3H]IPs and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]IP accumulation as a function of the this compound concentration and fit the data to determine the EC50 value.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to receptor activation, which is a hallmark of both ionotropic glutamate receptor and group I mGluR signaling.

Materials:

-

Cells expressing the target receptor

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Agonist (e.g., this compound)

-

Fluorescence microscope with an appropriate filter set and a digital camera

Procedure:

-

Cell Loading: Incubate the cells with the calcium-sensitive dye to allow it to enter the cells and be cleaved to its active, fluorescent form.

-

Baseline Measurement: Acquire baseline fluorescence images of the cells before agonist application.

-

Agonist Application: Apply this compound to the cells.

-

Image Acquisition: Continuously acquire fluorescence images to monitor the change in fluorescence intensity over time.

-

Data Analysis: Quantify the change in fluorescence intensity for each cell, which corresponds to the change in [Ca2+]i. Plot the response as a function of time and agonist concentration to determine parameters such as the peak response and EC50.

Conclusion

This compound is a powerful but non-selective agonist at AMPA, kainate, and group I metabotropic glutamate receptors. Its complex binding profile necessitates careful experimental design and data interpretation. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing this compound in their studies of the glutamatergic system. A thorough understanding of its interactions with multiple receptor subtypes is essential for advancing our knowledge of glutamatergic neurotransmission and for the development of novel therapeutic agents targeting this critical system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. About: Kainate receptor [dbpedia.org]

- 3. AMPA receptor - Wikipedia [en.wikipedia.org]

- 4. Effects of this compound analogs on metabotropic glutamate receptors coupled to phosphoinositide hydrolysis in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imaging Extracellular Waves of Glutamate during Calcium Signaling in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A pharmacological profile of the high-affinity GluK5 kainate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 8. Kainate receptor - Wikipedia [en.wikipedia.org]

Quisqualic Acid's Interaction with Glutamate Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quisqualic acid, a potent excitatory amino acid analogue, serves as a powerful pharmacological tool for probing the function of glutamate receptors. Its broad-spectrum agonist activity across both ionotropic and metabotropic glutamate receptor families necessitates a detailed understanding of its subtype-specific interactions for precise experimental design and interpretation. This technical guide provides a comprehensive overview of this compound's engagement with AMPA, kainate, and group I metabotropic glutamate receptors. We present quantitative binding and functional data, detailed experimental protocols for assessing its activity, and visual representations of the associated signaling pathways and experimental workflows to facilitate its effective use in neuroscience research and drug development.

Introduction to this compound and Glutamate Receptors

This compound is a naturally occurring amino acid analogue originally isolated from the seeds of Quisqualis indica. It is structurally similar to glutamate, the primary excitatory neurotransmitter in the central nervous system. This structural mimicry allows it to act as a potent agonist at several glutamate receptor subtypes, making it a valuable, albeit non-selective, research tool.[1][2]

Glutamate receptors are broadly classified into two main families:

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast excitatory synaptic transmission. They are further divided into three subtypes based on their selective agonists:

-

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors

-

Kainate receptors

-

N-methyl-D-aspartate (NMDA) receptors

-

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling cascades. They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling pathways.

This compound exhibits potent agonist activity at AMPA, kainate, and Group I mGluRs.[1][2] This guide will focus on the characterization of these interactions.

Quantitative Pharmacology of this compound

The affinity (Ki) and potency (EC50) of this compound vary across different glutamate receptor subtypes. The following tables summarize the available quantitative data.

Table 1: Binding Affinity (Ki) of this compound at Glutamate Receptor Subtypes

| Receptor Subtype | Ligand | Ki (nM) | Species | Preparation | Reference |

| mGluR (high affinity site) | [3H]Glutamate | 17 | Rat | Brain | [3] |

| mGluR (low affinity site) | [3H]Glutamate | 62,000 | Rat | Brain | [3] |

| mGluR1a (recombinant) | [3H]this compound | 91 | Human | Sf9 insect cells | [4] |

| mGluR5a (recombinant) | [3H]this compound | 200 | Human | CHO cells | [1] |

| GluK1 (recombinant) | [3H]Kainate | Similar to GluK5 | Mouse | Sf9 insect cells | [5] |

| GluK5 (recombinant) | [3H]Kainate | Similar to GluK1 | Mouse | Sf9 insect cells | [5] |

Note: Comprehensive Ki data for this compound at individual recombinant AMPA and most kainate receptor subunits is limited in the public domain.

Table 2: Functional Potency (EC50) of this compound at Glutamate Receptor Subtypes

| Receptor/Preparation | Assay | EC50 (µM) | Species | Reference |

| AMPA Receptor (native) | Depolarization | 23.9 | Rat | Cerebral Cortex Slices |

| AMPA Receptor (native) | D-[3H]aspartate release | 20 | Rat | Cerebellar Granule Cells |

| Kainate Receptor (native) | D-[3H]aspartate release | 20 | Rat | Cerebellar Granule Cells |

| Group I mGluRs (native) | Phosphoinositide Hydrolysis | 2 | Rat | Cerebellar Granule Cells |

| Metabotropic Receptor (native) | Phosphoinositide Hydrolysis | 50.2 | Rat | Cerebro-cortical Slices |

Ionotropic Receptor Interactions: AMPA and Kainate Subtypes

This compound is one of the most potent known agonists of AMPA receptors, often eliciting robust and rapidly desensitizing currents.[1] It also activates kainate receptors, although its effects on these receptors are less well-characterized and can be complex, as some studies suggest it may act as a partial agonist at certain kainate receptor subtypes.[6]

Signaling Pathway

Activation of AMPA and kainate receptors by this compound leads to the opening of their associated ion channels, resulting in an influx of Na+ and, in the case of Ca2+-permeable subunits, Ca2+ ions. This influx causes depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP).

Figure 1: this compound signaling at ionotropic glutamate receptors.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the currents evoked by this compound at AMPA/kainate receptors expressed in a cellular system (e.g., cultured neurons or HEK293 cells transfected with specific receptor subunits).

Objective: To characterize the potency, efficacy, and kinetics (including desensitization) of this compound-induced currents.

Materials:

-

Patch-clamp rig with amplifier, micromanipulator, and perfusion system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

HEK293 cells transiently or stably expressing the AMPA or kainate receptor subunit(s) of interest.

-

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

This compound stock solution.

Procedure:

-

Cell Preparation: Plate cells expressing the receptor of interest onto coverslips 24-48 hours before recording.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Recording:

-

Transfer a coverslip to the recording chamber and perfuse with external solution.

-

Approach a cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Agonist Application: Rapidly apply this compound at various concentrations using a fast perfusion system.

-

Data Acquisition: Record the resulting inward currents. To assess desensitization, apply the agonist for a prolonged period (e.g., 100 ms) and measure the peak current and the steady-state current.

-

Data Analysis:

-

Construct dose-response curves by plotting the peak current amplitude against the this compound concentration and fit with the Hill equation to determine the EC50.

-

Calculate the extent and rate of desensitization from the current decay during agonist application.

-

Metabotropic Receptor Interactions: Group I Subtypes

This compound is a potent agonist of group I mGluRs, which includes mGluR1 and mGluR5.[1] These receptors are coupled to Gq/11 proteins and their activation stimulates the phosphoinositide signaling cascade.

Signaling Pathway

Binding of this compound to group I mGluRs activates the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular Ca2+, while DAG activates protein kinase C (PKC).

Figure 2: this compound signaling at group I metabotropic glutamate receptors.

Experimental Protocol: Phosphoinositide Hydrolysis Assay

This assay measures the accumulation of inositol phosphates (IPs), typically [3H]-inositol monophosphate ([3H]IP1), as a readout of Gq/11-coupled receptor activation.

Objective: To determine the potency and efficacy of this compound in activating group I mGluRs.

Materials:

-

Cells expressing the mGluR of interest (e.g., CHO or HEK293 cells).

-

myo-[3H]inositol.

-

Stimulation buffer (e.g., HEPES-buffered saline) containing LiCl (typically 10 mM) to inhibit inositol monophosphatase.

-

This compound stock solution.

-

Dowex AG1-X8 resin (formate form).

-

Scintillation fluid and counter.

Procedure:

-

Cell Labeling: Plate cells and incubate with myo-[3H]inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

Stimulation: Wash the cells and pre-incubate with stimulation buffer containing LiCl. Then, stimulate with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

-

Extraction: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

-

Purification of IPs:

-

Neutralize the extracts and apply to Dowex AG1-X8 columns.

-

Wash the columns to remove free inositol.

-

Elute the total [3H]IPs with a high salt buffer (e.g., ammonium formate/formic acid).

-

-

Quantification: Add scintillation fluid to the eluates and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the measured radioactivity against the this compound concentration and fit with a sigmoidal dose-response curve to determine the EC50 and Emax values.

Experimental Workflow for Characterizing this compound's Activity

The following diagram illustrates a typical workflow for the characterization of a glutamate receptor agonist like this compound.

Figure 3: Experimental workflow for characterizing a glutamate receptor agonist.

Conclusion

This compound is a multifaceted pharmacological agent that potently activates AMPA, kainate, and group I metabotropic glutamate receptors. Its non-selectivity requires careful experimental design, often involving the use of selective antagonists to isolate the effects on a particular receptor subtype. The data and protocols presented in this guide provide a framework for researchers to effectively utilize this compound as a tool to investigate the physiological and pathophysiological roles of these critical neurotransmitter receptors. A thorough understanding of its complex pharmacology is paramount for the accurate interpretation of experimental results and for its application in the development of novel therapeutic agents targeting the glutamatergic system.

References

- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 4. AMPA receptor - Wikipedia [en.wikipedia.org]

- 5. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of non-N-methyl-D-aspartate receptors in cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanisms of Quisqualic Acid-Induced Excitotoxicity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanisms underlying quisqualic acid (QA)-induced excitotoxicity, a critical area of study in neuroscience and drug development for neurodegenerative disorders. This compound, a potent agonist for several glutamate receptors, serves as a valuable tool for modeling excitotoxic neuronal injury. Understanding its precise mechanisms of action is paramount for the development of effective neuroprotective strategies.

Introduction to this compound and Excitotoxicity

This compound is a structural analog of the neurotransmitter glutamate and a potent agonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, kainate receptors, and group I metabotropic glutamate receptors (mGluRs).[1][2] Its ability to potently activate these receptors leads to excessive neuronal stimulation, a phenomenon known as excitotoxicity. This overstimulation disrupts cellular homeostasis, culminating in neuronal damage and death, which are hallmarks of various neurological conditions, including stroke, epilepsy, and neurodegenerative diseases.[1][2]

Excitotoxicity induced by this compound is a multi-faceted process involving the sustained influx of ions, particularly calcium (Ca2+), which triggers a cascade of detrimental downstream signaling events. These events include mitochondrial dysfunction, the activation of apoptotic and necrotic cell death pathways, and ultimately, neuronal demise.[1] This guide will dissect these core mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Quantitative Data on this compound-Induced Excitotoxicity

The neurotoxic effects of this compound are dose-dependent. The following tables summarize key quantitative data from in vitro studies, providing a reference for experimental design and interpretation.

| Parameter | Cell Type | Value | Reference |

| EC50 for Neurotoxicity | Murine Cortical Neurons | ~1 µM (20-24 hr exposure) | [3] |

| Cerebral Cortex Neurons (12 days in culture) | 100 µM | [4] | |

| EC50 for Intracellular Ca2+ Increase | Rat Cortical Synaptosomes | 0.2 µM | [5] |

Table 1: Potency of this compound in Inducing Neurotoxicity and Calcium Dysregulation.

| Parameter | This compound Concentration | Observation | Reference |

| Resting [Ca2+]i | N/A | 118 nM | [5] |

| Maximum [Ca2+]i Increase | 10 µM | 55% increase from resting level | [5] |

Table 2: this compound-Induced Changes in Intracellular Calcium Concentration in Rat Cortical Synaptosomes.

Core Signaling Pathways in this compound Excitotoxicity

The excitotoxic cascade initiated by this compound involves the activation of both ionotropic and metabotropic glutamate receptors, leading to a massive influx of calcium and the initiation of cell death programs.

Receptor Activation and Ion Influx

This compound's primary targets are AMPA and group I metabotropic glutamate receptors.

-

AMPA Receptor Activation: As a potent AMPA receptor agonist, QA binding leads to the opening of ion channels permeable to sodium (Na+) and, depending on the subunit composition of the receptor, calcium (Ca2+).[1] This influx of positive ions causes rapid membrane depolarization.

-

Metabotropic Glutamate Receptor (Group I) Activation: QA also activates group I mGluRs (mGluR1 and mGluR5), which are G-protein coupled receptors. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, primarily the endoplasmic reticulum, further elevating cytosolic calcium levels.[5]

References

- 1. Calcium Imaging in mDA neurons [protocols.io]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. In vitro neurotoxicity of excitatory acid analogues during cerebellar development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. development-of-excitatory-amino-acid-induced-cytotoxicity-in-cultured-neurons - Ask this paper | Bohrium [bohrium.com]

- 5. Quisqualate and carbachol-induced increases in intrasynaptosomal free calcium are mediated by different products of phospholipid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Quisqualic Acid: A Comprehensive Technical Guide to its Effects on Neuronal Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quisqualic acid, a potent excitatory amino acid analogue, serves as a powerful tool in neuroscience research, primarily due to its activity as an agonist at ionotropic AMPA/kainate and group I metabotropic glutamate receptors (mGluRs).[1][2] Its ability to induce excitotoxicity has made it a widely used compound for modeling neurodegenerative diseases and studying the mechanisms of neuronal injury in vitro.[1][3] This in-depth technical guide provides a comprehensive overview of the effects of this compound on neuronal cell cultures, with a focus on its mechanisms of action, downstream signaling pathways, and the experimental protocols used to investigate these effects.

Mechanisms of Action and Signaling Pathways

This compound exerts its effects on neurons by activating multiple glutamate receptor subtypes, leading to a cascade of intracellular events.

Ionotropic Receptor Activation

This compound is a highly potent agonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and, to a lesser extent, kainate receptors.[1][4] Activation of these ionotropic receptors leads to the rapid influx of sodium (Na+) and calcium (Ca2+) ions into the neuron.[1] This influx causes membrane depolarization, leading to the generation of excitatory postsynaptic potentials (EPSPs) and, at sufficient levels, action potentials.[1] The sustained influx of Ca2+ through these channels is a primary trigger for excitotoxicity.

Metabotropic Receptor Activation

This compound is also a potent agonist of group I metabotropic glutamate receptors (mGluR1 and mGluR5).[1] These G-protein coupled receptors, upon activation, stimulate phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular Ca2+ stores, further contributing to the rise in cytosolic calcium concentration.[1] DAG, along with Ca2+, activates protein kinase C (PKC), which can modulate the activity of various ion channels and other proteins.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the potency and effects of this compound in neuronal cell cultures.

Table 1: Potency of this compound at Glutamate Receptors

| Receptor Subtype | Assay | Preparation | EC50 / Ki | Reference |

| AMPA Receptor | [3H]AMPA Binding | Rat Brain Membranes | Ki = 18 nM | Tocris Bioscience |

| mGluR1 | Phosphoinositide Hydrolysis | Neonatal Rat Hippocampus | EC50 = 0.3 µM | [5] |

| Kainate Receptor | Electrophysiology | Embryonic Chick Motoneurons | - | [6] |

Table 2: Neurotoxic Effects of this compound

| Cell Type | Exposure Time | Endpoint | EC50 | Reference |

| Immature Rat Striatal & Hippocampal Neurons | - | Neuronal Necrosis | 100 nmol injection | [3] |

| Mouse Spinal Cord Neurons | - | Neuronal Damage | - | [7] |

Table 3: Electrophysiological Effects of this compound

| Cell Type | Recording Method | Parameter | This compound Concentration | Effect | Reference |

| Neocortical Pyramidal Neurons | Whole-cell Patch Clamp | Inward Current | 2 µM | ~60 pA | [8] |

| Spinal Dorsal Horn Neurons | Whole-cell Voltage Clamp | Inward Current | - | Attenuated current | [9] |

| Embryonic Chick Motoneurons | Gigaseal Recording | Channel Conductance | - | ~20 pS | [6] |

Experimental Protocols

Detailed methodologies for key experiments used to study the effects of this compound are provided below.

Primary Cortical Neuron Culture for Excitotoxicity Studies

This protocol outlines the basic steps for establishing primary cortical neuron cultures suitable for investigating this compound-induced excitotoxicity.

Detailed Steps:

-

Dissection: Cortices are dissected from embryonic day 18 (E18) rat pups in ice-cold Hank's Balanced Salt Solution (HBSS).[10][11]

-

Digestion: The tissue is enzymatically digested, for example, with papain (20 units/mL) in a dissection solution for 20-30 minutes at 37°C to dissociate the cells.[10]

-

Trituration: The digested tissue is gently triturated using fire-polished Pasteur pipettes to obtain a single-cell suspension.[11]

-

Plating: Cells are plated at a desired density (e.g., 1.5 x 10^5 cells/cm²) on plates pre-coated with poly-D-lysine.[11][12]

-

Maintenance: Cultures are maintained in a humidified incubator at 37°C and 5% CO2 in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.[12][13]

-

Treatment: On days in vitro (DIV) 7-14, neurons are treated with various concentrations of this compound for a specified duration (e.g., 24 hours for neurotoxicity assays).

Lactate Dehydrogenase (LDH) Assay for Neurotoxicity

The LDH assay is a common method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

-

Prepare Reagents: Prepare the LDH assay reaction mixture according to the manufacturer's instructions. This typically includes a substrate (e.g., lactate or pyruvate) and a cofactor (NAD+).[14][15][16]

-

Collect Supernatant: Carefully collect the cell culture supernatant from both control and this compound-treated wells.

-

Perform Assay:

-

Add a specific volume of the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[16]

-

-

Measure Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[14][16]

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (e.g., cells lysed with Triton X-100) and a negative control (untreated cells).

Calcium Imaging with Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.

Protocol:

-

Cell Preparation: Grow primary neurons on glass coverslips.

-

Dye Loading:

-

Imaging:

-

Data Acquisition and Analysis:

-

Record baseline fluorescence ratios before applying this compound.

-

Perfuse the cells with a solution containing the desired concentration of this compound and record the changes in the 340/380 nm fluorescence ratio over time.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the [Ca2+]i.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion currents induced by this compound in single neurons.

Protocol:

-

Cell Preparation: Prepare primary neuronal cultures on coverslips.

-

Recording Setup:

-

Transfer a coverslip to the recording chamber on the stage of an upright or inverted microscope.

-

Continuously perfuse the chamber with an external recording solution (e.g., artificial cerebrospinal fluid - aCSF).

-

-

Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an internal solution containing ions that mimic the intracellular environment.

-

Recording:

-

Approach a neuron with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane (giga-seal).

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential (e.g., -70 mV) in voltage-clamp mode.

-

-

Data Acquisition:

Conclusion

This compound remains an indispensable tool for neuroscientists studying excitatory neurotransmission and excitotoxicity. Its multifaceted actions on both ionotropic and metabotropic glutamate receptors provide a complex yet valuable model for dissecting the intricate signaling pathways that govern neuronal function and demise. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their investigations of neuronal physiology and pathology. Careful consideration of the specific receptor subtypes expressed in the neuronal culture system and the precise experimental conditions are paramount for obtaining reproducible and meaningful results.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The glutamate analogue this compound is neurotoxic in striatum and hippocampus of immature rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experiments with kainate and quisqualate agonists and antagonists in relation to the sub-classification of 'non-NMDA' receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound analogs on metabotropic glutamate receptors coupled to phosphoinositide hydrolysis in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AMPA, kainate, and quisqualate activate a common receptor-channel complex on embryonic chick motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurotoxic effects of excitatory amino acids in the mouse spinal cord: quisqualate and kainate but not N-methyl-D-aspartate induce permanent neural damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quisqualate induces an inward current via mGluR activation in neocortical pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutamate receptor agonist-induced inward currents in spinal dorsal horn neurons dissociated from the adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Primary cortical neuron isolation and culture [protocols.io]

- 11. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]

- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]

- 17. researchgate.net [researchgate.net]

- 18. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 21. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Quisqualic Acid for In Vivo Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of quisqualic acid, a potent glutamate receptor agonist, and its application in in vivo neuroscience research. This document details its mechanism of action, its use as an excitotoxin to model neurodegenerative diseases, and standardized protocols for its administration and the subsequent analysis of its effects.

Introduction to this compound